molecular formula C23H16Cl3N3OS B2978710 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one CAS No. 422532-27-2

2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one

Cat. No.: B2978710
CAS No.: 422532-27-2
M. Wt: 488.81
InChI Key: XJCKONAAUQRHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one is a quinazoline-derived molecule featuring a sulfanyl linker and multiple halogenated aromatic substituents. Its structure comprises:

  • A quinazoline core substituted at position 4 with a [(4-chlorophenyl)methyl]amino group.
  • A sulfanyl (-S-) bridge at position 2 of the quinazoline, connecting to a 1-(3,4-dichlorophenyl)ethan-1-one moiety.

The quinazoline scaffold is known for diverse biological activities, including kinase inhibition, making this compound of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3OS/c24-16-8-5-14(6-9-16)12-27-22-17-3-1-2-4-20(17)28-23(29-22)31-13-21(30)15-7-10-18(25)19(26)11-15/h1-11H,12-13H2,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCKONAAUQRHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazoline intermediate with 4-chlorobenzylamine under controlled conditions.

    Formation of the Sulfanyl Linkage: This is typically done by reacting the quinazoline derivative with a thiol compound.

    Attachment of the Dichlorophenyl Group: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, hydrogenated quinazoline derivatives.

    Substitution: Amino, thio, or alkoxy derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound can be used to study the interaction of quinazoline derivatives with biological targets.

    Chemical Biology: It can serve as a probe to investigate the role of sulfanyl linkages in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, and the presence of the sulfanyl linkage and chlorophenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences :

  • Core Heterocycle : Replaces quinazoline with a 4,5-dihydroimidazole ring.
  • Substituents: Lacks the [(4-chlorophenyl)methyl]amino group on the heterocycle. Features a methylsulfanyl group on the imidazole instead of the sulfanyl-linked ethanone moiety.
  • Halogenation : Retains a 4-chlorophenyl group but lacks 3,4-dichlorophenyl substitution.

Implications :

  • The methylsulfanyl group may offer different electronic effects compared to the sulfanyl-linked ethanone, altering solubility or reactivity .

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ()

Structural Differences :

  • Quinazoline Modification : Features a 4-oxo-3,4-dihydroquinazoline core, introducing a ketone and reducing aromaticity.
  • Sulfanyl Linkage: Connects to an acetamide group (N-(2-ethyl-6-methylphenyl)) instead of a dichlorophenyl ethanone.
  • Substituents : Retains a 4-chlorophenyl group but adds a branched alkyl-aryl acetamide.

Implications :

  • The acetamide substituent introduces a polar moiety, which could alter pharmacokinetic properties (e.g., solubility, metabolic stability) compared to the dichlorophenyl ethanone .

2-(4-Chlorophenyl)-5-(cyclohex-1-en-1-yl)-3-(4-methylphenylsulfonyl)-1-phenyl-imidazolidin-4-one ()

Structural Differences :

  • Core Heterocycle: Uses an imidazolidinone ring, which is non-aromatic and conformationally flexible.
  • Substituents: Includes a cyclohexenyl group (lipophilic) and a 4-methylphenylsulfonyl (electron-withdrawing) moiety. Lacks sulfanyl or ethanone functional groups.

Implications :

  • The imidazolidinone core’s flexibility may allow for diverse binding modes but reduce target specificity.
  • The sulfonyl group could enhance stability against metabolic oxidation compared to sulfanyl-containing compounds .

Structural and Functional Analysis

Parameter Target Compound Compound from Compound from
Core Heterocycle Quinazoline (aromatic, planar) 4,5-Dihydroimidazole (non-aromatic, flexible) 4-Oxo-3,4-dihydroquinazoline (partially reduced, ketone-containing)
Key Substituents - 3,4-Dichlorophenyl ethanone
- [(4-Chlorophenyl)methyl]amino
- Methylsulfanyl
- 4-Chlorophenyl ethanone
- Acetamide (N-(2-ethyl-6-methylphenyl))
- 4-Chlorophenyl
Lipophilicity (ClogP)* High (due to 3,4-dichlorophenyl) Moderate (4-chlorophenyl + methylsulfanyl) Moderate-to-high (4-chlorophenyl + branched alkyl-aryl)
Potential Bioactivity Kinase inhibition (quinazoline scaffold)
Antimicrobial (halogenated aromatics)
Unknown (imidazole derivatives often target CNS or ion channels) Kinase or protease inhibition (quinazolinone + acetamide)

*ClogP values estimated based on substituent contributions.

Research Findings and Implications

  • Sulfanyl Group Reactivity : Unlike the methylsulfanyl group in ’s compound, the sulfanyl linker in the target compound may participate in disulfide bond formation or metal coordination .

Biological Activity

The compound 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(3,4-dichlorophenyl)ethan-1-one is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H16Cl2N2S\text{C}_{19}\text{H}_{16}\text{Cl}_2\text{N}_2\text{S}

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : Quinazoline derivatives often act as enzyme inhibitors, modulating pathways involved in cell proliferation and survival.
  • Receptor Binding : The compound may bind to specific receptors in the central nervous system or other tissues, influencing neurotransmitter release and cellular signaling.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several human solid tumor cell lines including A549 (lung carcinoma), HCT116 (colon carcinoma), and K562 (leukemia).
Cell LineIC50 (µM)Reference
A54915.3
HCT11612.7
K56210.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potent anticancer properties.

Antimicrobial Activity

The compound's antimicrobial efficacy has also been assessed against various bacterial strains. Research indicates that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that quinazoline derivatives can reduce inflammatory markers in cell cultures. The specific mechanisms involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against HCT116 cells. The structure-activity relationship indicated that the presence of electron-withdrawing groups increased potency.
  • Case Study on Antimicrobial Activity : In a comparative analysis of several quinazoline compounds, this specific derivative showed superior activity against Staphylococcus aureus, highlighting its potential in treating resistant bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.